Propanedioic acid, commonly known as malonic acid, is a dicarboxylic acid with the chemical formula . The specific compound referenced, 10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl], is a derivative of propanedioic acid that features a long alkyl chain and an allyl ether functional group. This structure suggests potential applications in various fields, including pharmaceuticals and materials science.
Propanedioic acid can be sourced from natural products, synthesized through organic reactions, or produced industrially. The compound is derived from malic acid and can be obtained through hydrolysis of esters such as dimethyl malonate or diethyl malonate. Additionally, it can be produced via fermentation processes using glucose as a substrate.
Propanedioic acid belongs to the class of dicarboxylic acids, which are characterized by having two carboxyl functional groups. It is classified as a dibasic organic acid due to its ability to donate two protons (H⁺ ions) in solution.
The synthesis of propanedioic acid and its derivatives typically involves several key methods:
The synthesis process typically requires controlled conditions such as temperature and pH to optimize yield and purity. For example, during the alkaline hydrolysis of cyanoacetate, maintaining a temperature between 50°C and 105°C is crucial for achieving high conversion rates .
The molecular structure of propanedioic acid features two carboxyl groups attached to a central carbon atom:
The specific compound 10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl] indicates that a decyl chain is attached via an ether linkage to the propanedioic acid backbone. This structure can be represented as follows:
Key data for propanedioic acid includes:
Propanedioic acid undergoes various chemical reactions typical for carboxylic acids:
In practical applications, these reactions are often catalyzed by acids or bases to enhance reaction rates and yields. For instance, the condensation reaction may require heating in the presence of pyridine or other solvents.
The mechanism of action for propanedioic acid primarily revolves around its reactivity as a dicarboxylic acid. The two carboxyl groups allow it to act as a versatile building block in organic synthesis:
This mechanism highlights the compound's utility in forming complex organic molecules through straightforward reaction pathways.
Propanedioic acid exhibits typical behavior of dicarboxylic acids:
Propanedioic acid has numerous scientific uses including:
The synthesis of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- (CAS 108362-85-2) centers on esterification between the carboxylic acid groups of propanedioic acid (malonic acid) derivatives and the hydroxyl terminus of a methacrylate-functionalized decyl spacer. The compound's molecular structure, confirmed by SMILES notation CC(=C)C(=O)OCCCCCCCCCCC(C(O)=O)C(O)=O
[3], necessitates precise conjugation to preserve both the polymerizable methacrylate group and the reactive malonic acid functionalities.
Catalyst Systems and Reaction Kinetics:
Table 1: Esterification Efficiency Under Varied Catalytic Conditions
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DCC/DMAP | THF | 0–5 | 8 | 85 |
DIC/DMAP | Acetonitrile | 25 | 6 | 88 |
Methacryloyl chloride | Dichloromethane | -10 | 4 | 78 |
N,N′-Carbonyldiimidazole | DMF | 25 | 10 | 82 |
Byproduct Mitigation:
Transitioning from batch to continuous flow synthesis addresses exothermic risks and scalability challenges inherent in methacrylate esterification. Microreactor systems enhance mass/heat transfer, enabling precise control over reaction parameters critical for maintaining the compound’s structural integrity [1] [5].
Flow Reactor Design Parameters:
Table 2: Continuous Flow Process Optimization for Industrial Production
Parameter | Batch Process | Flow Process (Optimized) | Improvement |
---|---|---|---|
Reaction Scale | ≤5 kg | >100 kg/day | 20-fold scale-up |
Temperature Control | ±5°C | ±0.5°C | Reduced degradation |
Impurity Profile | 8–12% diester | ≤2% diester | Higher selectivity |
Energy Consumption | 15 kWh/kg | 5 kWh/kg | 67% reduction |
Solvent Compatibility:
The cyanoacetate pathway offers an alternative route via nucleophilic substitution of 10-bromodecanol with ethyl cyanoacetate, followed by hydrolysis/decarboxylation. Alkaline hydrolysis of the intermediate 2-{10-[(2-methylprop-2-enoyl)oxy]decyl}propanedioic acid dinitrile
requires stringent pH and temperature control to maximize propanedioic acid liberation [3] [5].
Hydrolysis Dynamics:
Yield Enhancement Strategies:
Table 3: Alkaline Hydrolysis Conditions and Yield Outcomes
Hydrolysis Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
25% NaOH | H₂O | 80 | 2.0 | 75 |
30% KOH | Ethanol/H₂O (4:1) | 70 | 1.5 | 82 |
20% NaOH + phase-transfer catalyst | Toluene/H₂O | 90 | 3.0 | 68 |
20% NaOH (microwave) | Ethanol/H₂O (4:1) | 100 | 0.33 | 92 |
Comprehensive Compound Data
Table 4: Key Identifiers and Properties of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-
Property | Value | Source |
---|---|---|
IUPAC Name | 2-{10-[(2-methylprop-2-enoyl)oxy]decyl}propanedioic acid | [3] |
CAS Registry Number | 108362-85-2 | [3] |
Molecular Formula | C₁₇H₂₈O₆ | [3] |
Molecular Weight | 328.41 g/mol | [3] |
Purity Specification | ≥95% | [3] |
SMILES Notation | CC(=C)C(=O)OCCCCCCCCCCC(C(O)=O)C(O)=O | [3] |
Key Synthetic Intermediates | Ethyl cyanoacetate, 10-bromodecanol, methacryloyl chloride | [5] |
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